6-Propyloctahydropyrrolo[1,2-a]pyrimidine
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Overview
Description
6-Propyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are characterized by a fused ring system containing a pyrrole ring and a pyrimidine ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-dicarbonyl compound with an N–C–N compound, such as an amidine, under cyclization conditions . This reaction can be catalyzed by various agents, including acids and bases, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Propyloctahydropyrrolo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-Propyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Propyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
6-Propyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds contain an imidazole ring fused with a pyrimidine ring and have different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a propyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
61382-72-7 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H20N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h9-11H,2-8H2,1H3 |
InChI Key |
DUTNVHYNPADPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2N1CCCN2 |
Origin of Product |
United States |
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